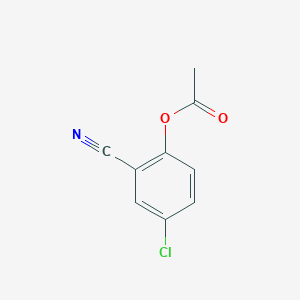

2-Acetoxy-5-chlorobenzonitrile

Description

2-Acetoxy-5-chlorobenzonitrile (CAS: Not explicitly provided in evidence) is a benzonitrile derivative featuring an acetoxy group (-OAc) at the 2-position and a chlorine atom at the 5-position of the aromatic ring. Its molecular formula is C₉H₆ClNO₃ (calculated molecular weight: 211.6 g/mol). This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of its nitrile group and the steric/electronic effects of its substituents.

Properties

Molecular Formula |

C9H6ClNO2 |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

(4-chloro-2-cyanophenyl) acetate |

InChI |

InChI=1S/C9H6ClNO2/c1-6(12)13-9-3-2-8(10)4-7(9)5-11/h2-4H,1H3 |

InChI Key |

MLXHFVCTIAAMQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Cl)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The acetoxy group in this compound offers hydrolytic lability, enabling controlled deprotection to phenolic intermediates under acidic or enzymatic conditions. This contrasts with 5-Bromo-2-hydroxybenzonitrile, where the hydroxyl group directly participates in hydrogen bonding, influencing crystal packing and solubility. Halogen Position: The 5-chloro substituent in the target compound provides moderate steric hindrance compared to bulkier groups like iodine in 4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile, which may slow down nucleophilic substitution reactions.

Crystallographic Behavior: Unlike 5-Bromo-2-hydroxybenzonitrile, which forms infinite 1D chains via O–H⋯N hydrogen bonds (O⋯N distances: ~2.80 Å), the acetoxy group in this compound lacks hydrogen-bonding donors, likely resulting in less ordered crystalline structures or higher solubility in nonpolar solvents.

Biological Relevance :

- 5-Bromo-2-hydroxybenzonitrile is pivotal in synthesizing antiretroviral agents due to its hydrogen-bonding capacity with viral proteases. In contrast, this compound’s ester group may enhance bioavailability in prodrug designs, as seen in similar compounds like ethyl 4-methylbenzenesulfonate ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.